molecular formula C9H6N2O4 B12871696 1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone

1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone

Cat. No.: B12871696
M. Wt: 206.15 g/mol
InChI Key: ALKBOXQTVDAHKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone typically involves the nitration of benzo[d]oxazole derivatives followed by acetylation. One common method includes the nitration of benzo[d]oxazole using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position. This is followed by the acetylation of the resulting 5-nitrobenzo[d]oxazole with acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and acetylation steps, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring structure allows the compound to bind to specific enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone is unique due to the presence of the nitro group, which imparts specific reactivity and biological activities. This makes it a valuable compound for medicinal chemistry and biological studies .

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

1-(5-nitro-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C9H6N2O4/c1-5(12)9-10-7-4-6(11(13)14)2-3-8(7)15-9/h2-4H,1H3

InChI Key

ALKBOXQTVDAHKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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